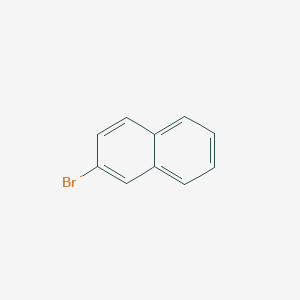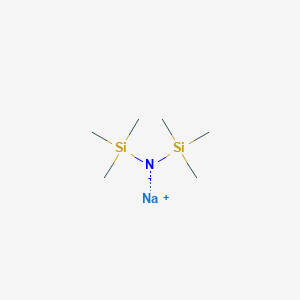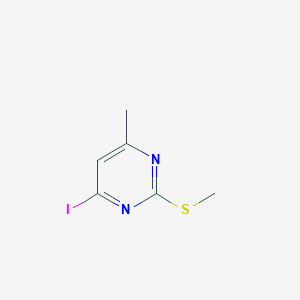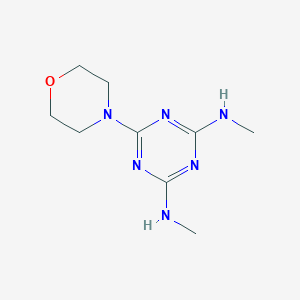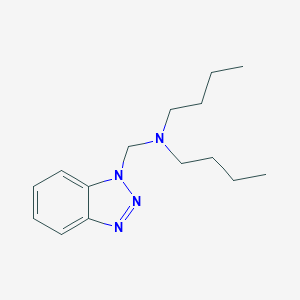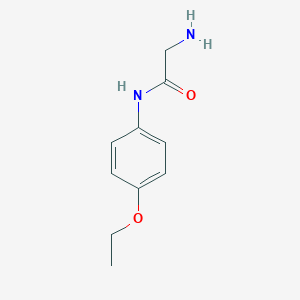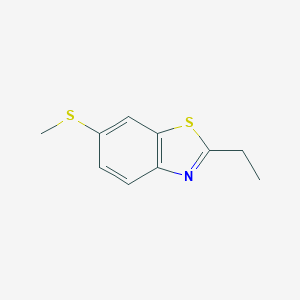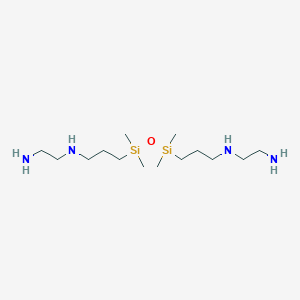
N,N''-((1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropane-3,1-diyl)bis(ethylenediamine)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N''-((1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropane-3,1-diyl)bis(ethylenediamine), also known as TMDPD, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of N,N''-((1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropane-3,1-diyl)bis(ethylenediamine) is not well understood, but it is believed to act as a chelating agent, forming stable complexes with various metal ions. This property has been utilized in catalysis and drug delivery applications.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of N,N''-((1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropane-3,1-diyl)bis(ethylenediamine). However, studies have shown that N,N''-((1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropane-3,1-diyl)bis(ethylenediamine) is relatively non-toxic and has low cytotoxicity, making it a potential candidate for biomedical applications.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N,N''-((1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropane-3,1-diyl)bis(ethylenediamine) in lab experiments include its ease of synthesis, low toxicity, and potential applications in various fields. However, the limitations of using N,N''-((1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropane-3,1-diyl)bis(ethylenediamine) include its limited solubility in water and some organic solvents, which may hinder its use in certain applications.
Zukünftige Richtungen
There are several future directions for N,N''-((1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropane-3,1-diyl)bis(ethylenediamine) research, including its potential applications in drug delivery, catalysis, and materials science. In drug delivery, N,N''-((1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropane-3,1-diyl)bis(ethylenediamine) could be further studied for its ability to form stable complexes with various drugs, which could improve their efficacy and reduce their toxicity. In catalysis, N,N''-((1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropane-3,1-diyl)bis(ethylenediamine) could be further studied for its ability to improve the activity and selectivity of various metal catalysts. In materials science, N,N''-((1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropane-3,1-diyl)bis(ethylenediamine) could be further studied for its potential as a building block for the synthesis of various polymeric materials with improved properties.
Conclusion:
In conclusion, N,N''-((1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropane-3,1-diyl)bis(ethylenediamine) is a chemical compound with potential applications in various scientific research fields, including catalysis, materials science, and biomedical research. Its ease of synthesis, low toxicity, and potential applications make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Synthesemethoden
N,N''-((1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropane-3,1-diyl)bis(ethylenediamine) can be synthesized by reacting 1,1,3,3-tetramethyldisiloxane with 3-aminopropyl-N,N-dimethylamine in the presence of a strong acid catalyst. The resulting product is then reacted with ethylenediamine to form N,N''-((1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropane-3,1-diyl)bis(ethylenediamine). The synthesis method is relatively simple and can be easily scaled up for larger quantities.
Wissenschaftliche Forschungsanwendungen
N,N''-((1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropane-3,1-diyl)bis(ethylenediamine) has shown potential applications in various scientific research fields, including catalysis, materials science, and biomedical research. In catalysis, N,N''-((1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropane-3,1-diyl)bis(ethylenediamine) has been used as a ligand for various metal catalysts, which has shown improved catalytic activity and selectivity. In materials science, N,N''-((1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropane-3,1-diyl)bis(ethylenediamine) has been used as a building block for the synthesis of various polymeric materials, which have shown improved mechanical and thermal properties. In biomedical research, N,N''-((1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropane-3,1-diyl)bis(ethylenediamine) has been studied for its potential as a drug delivery agent, due to its ability to form stable complexes with various drugs.
Eigenschaften
CAS-Nummer |
17866-53-4 |
|---|---|
Produktname |
N,N''-((1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropane-3,1-diyl)bis(ethylenediamine) |
Molekularformel |
C14H38N4OSi2 |
Molekulargewicht |
334.65 g/mol |
IUPAC-Name |
N'-[3-[[3-(2-aminoethylamino)propyl-dimethylsilyl]oxy-dimethylsilyl]propyl]ethane-1,2-diamine |
InChI |
InChI=1S/C14H38N4OSi2/c1-20(2,13-5-9-17-11-7-15)19-21(3,4)14-6-10-18-12-8-16/h17-18H,5-16H2,1-4H3 |
InChI-Schlüssel |
YOKCSBYSSHOWSQ-UHFFFAOYSA-N |
SMILES |
C[Si](C)(CCCNCCN)O[Si](C)(C)CCCNCCN |
Kanonische SMILES |
C[Si](C)(CCCNCCN)O[Si](C)(C)CCCNCCN |
Andere CAS-Nummern |
17866-53-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



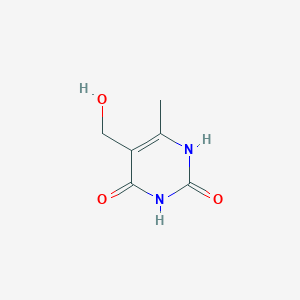
![(5S,8R,9S,10S,13S)-10,13-Dimethyl-1,2,4,5,6,7,8,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B93582.png)
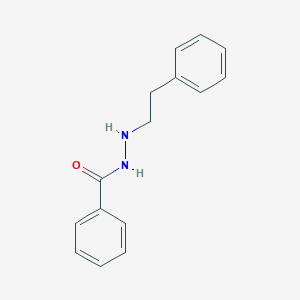
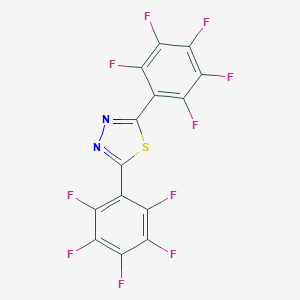
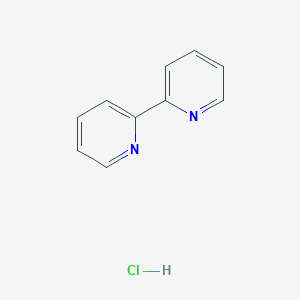
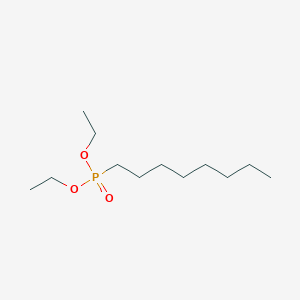
![(2S)-2-[(4-methylphenyl)sulfonylamino]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B93594.png)
